calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate
Description
Historical Discovery and Nomenclature Evolution
The discovery of calcium pantothenate is rooted in early investigations into the vitamin B complex. In 1919, biochemist Roger J. Williams identified a growth factor in yeast extracts that he termed "pantothenic acid," derived from the Greek pantos ("everywhere") due to its ubiquitous presence in biological systems. By 1933, Williams and colleagues isolated the compound from liver tissue, though initial extracts were only 40% pure. A breakthrough came in 1940 when Karl Folkers and his team at Merck & Co. achieved the first complete synthesis of pantothenic acid, confirming its structure as an amide of pantoic acid and β-alanine.
The conversion to its calcium salt form emerged as a stability-enhancing modification for industrial and pharmaceutical applications. This transition coincided with the recognition that the calcium salt improved shelf life while retaining biological activity. By the mid-20th century, calcium pantothenate had become the standard form used in nutritional supplements and fortified foods, owing to its resistance to oxidation compared to the free acid.
Systematic IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as calcium bis(3-[(2R)-2,4-dihydroxy-3,3-dimethylbutanamido]propanoate) , reflecting its stereochemistry and ionic structure. Key structural features include:
- A (2R)-2,4-dihydroxy-3,3-dimethylbutanoyl moiety linked via amide bond to β-alanine
- Two pantothenate anions complexed with a calcium cation
Table 1: Synonyms and Identifiers
The (2R) stereochemistry is critical for biological activity, as the levorotatory (L) isomer lacks vitamin B5 properties.
Biological Significance as Vitamin B5 Activity
Calcium pantothenate serves as the primary dietary source of pantothenic acid, which is incorporated into two essential metabolic cofactors:
Coenzyme A (CoA):
Acyl Carrier Protein (ACP):
Recent studies have elucidated regulatory mechanisms involving pantothenate kinases (PANK1-4), which phosphorylate pantothenate in the first committed step of CoA synthesis. Allosteric inhibition by acetyl-CoA creates a feedback loop that modulates cellular CoA levels. Therapeutic strategies targeting PANK activation, such as the clinical-stage compound BBP-671, demonstrate the compound's relevance in treating CoA deficiency disorders.
Table 2: Key Metabolic Pathways Involving Calcium Pantothenate
| Pathway | Role of CoA/ACP | Biological Impact |
|---|---|---|
| Fatty Acid Synthesis | ACP carries growing acyl chains | Membrane formation, energy storage |
| Citric Acid Cycle | Acetyl-CoA enters cycle | ATP production |
| Heme Synthesis | Succinyl-CoA precursor | Hemoglobin formation |
| Detoxification | Acetylation of xenobiotics | Metabolic clearance |
The vitamin's water solubility necessitates continuous dietary intake, as humans lack significant pantothenate storage mechanisms. While deficiency is rare due to its widespread occurrence in foods like eggs, legumes, and whole grains, genetic disorders such as pantothenate kinase-associated neurodegeneration (PKAN) underscore its physiological indispensability.
Properties
Molecular Formula |
C9H16CaNO5+ |
|---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |
InChI |
InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;+2/p-1 |
InChI Key |
SXRRAEDIIGNDNU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Core Reaction: Formation of the Organic Ligand
The synthesis begins with the preparation of the organic ligand, 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid. This involves:
Industrial-Scale Production Techniques
Film Chemical Reactor Method
A patented method (CN103709026A) utilizes a film reactor for continuous production:
- Feedstock Preparation : Calcium hydroxide and propanoic acid derivatives are fed in a 1:3.5–3.7 mass ratio.
- Reaction Conditions :
- Temperature: 50–80°C
- pH: 6.4–8.0
- Post-Reaction Processing :
Table 1: Film Reactor Process Parameters
| Parameter | Range |
|---|---|
| Temperature | 50–80°C |
| pH | 6.4–8.0 |
| Reaction Time | 30–40 minutes |
| Purity | >99.8% |
Azeotropic Distillation for Anhydrous Salts
The US3935256A patent highlights the importance of anhydrous conditions:
- Solvent Selection : Ethanol or methanol forms an azeotrope with water.
- Distillation : Removing the water-ethanol azeotrope at 78.2°C ensures a dry calcium intermediate.
- Final Reaction : The anhydrous calcium β-alaninate reacts with dl-pantolactone in methanol at 55–65°C for 6–9 hours, achieving 95.3% yield.
Purification and Quality Control
Crystallization and Filtration
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Film Reactor | >95% | >99.8% | High |
| Azeotropic | 95.3% | 98.5% | Moderate |
| Batch Neutralization | 85% | 97% | Low |
Challenges and Optimization Strategies
Moisture Sensitivity
The compound is hygroscopic, necessitating:
Chemical Reactions Analysis
Types of Reactions
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release pantothenic acid and calcium ions.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Substitution: The amide group in the compound can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents.
Substitution: Involves nucleophiles or electrophiles depending on the reaction.
Major Products Formed
Hydrolysis: Pantothenic acid and calcium ions.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Nutritional Supplementation
Calcium Pantothenate is primarily used as a dietary supplement due to its role as a precursor to coenzyme A, which is essential for fatty acid metabolism and energy production.
Key Benefits:
- Energy Production : It aids in the synthesis of coenzyme A, crucial for the metabolism of carbohydrates, proteins, and fats.
- Deficiency Prevention : Supplementation helps prevent deficiencies that can lead to symptoms such as fatigue and irritability.
Case Study:
A study conducted on athletes showed that supplementation with calcium pantothenate improved energy levels and reduced fatigue during training sessions. The athletes who received the supplement reported a 20% increase in endurance compared to those who did not receive it.
Animal Feed Additive
Calcium pantothenate is widely used in animal nutrition as an additive to promote growth and improve feed efficiency.
Recommended Dosages:
| Animal Type | Recommended Dosage (mg/kg) |
|---|---|
| Pigs | 8 - 20 |
| Poultry | 10 - 15 |
| Fish | 30 - 50 |
| Pets | 8 - 14 |
Benefits:
- Enhances growth rates in livestock.
- Improves overall health and productivity.
Case Study:
Research published in the Journal of Animal Science demonstrated that pigs receiving calcium pantothenate showed a 15% increase in weight gain over a six-week period compared to control groups without supplementation.
Pharmaceutical Applications
Calcium pantothenate is utilized in the pharmaceutical industry for its therapeutic properties.
Uses:
- Cosmetic Formulations : It is included in skin care products for its moisturizing properties.
- Pharmaceutical Preparations : Used in formulations aimed at treating metabolic disorders related to vitamin B deficiencies.
Case Study:
A clinical trial assessed the efficacy of calcium pantothenate in improving skin hydration levels among patients with dry skin conditions. Results indicated a significant improvement in skin moisture content after four weeks of topical application.
Industrial Applications
In addition to its biological roles, calcium pantothenate finds applications in various industrial processes.
Uses:
- Food Fortification : Added to food products to enhance nutritional value.
- Chemical Synthesis : Serves as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its conversion to pantothenic acid in the body. Pantothenic acid is a precursor to coenzyme A (CoA), which is essential for fatty acid synthesis and metabolism. It plays a crucial role in the Krebs cycle, aiding in the production of energy. The compound’s molecular targets include enzymes involved in these metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pantothenic Acid (Free Acid Form)
- Molecular formula: C₉H₁₇NO₅
- Molecular weight : 219.23 g/mol
- CAS No.: 79-83-4
- Key differences :
Sodium Pantothenate
- Molecular formula: Na[C₉H₁₆NO₅]
- Key differences :
D-Pantothenyl Alcohol (Panthenol)
- Molecular formula: C₉H₁₉NO₄
- Molecular weight : 205.25 g/mol
- Key differences :
Copper Gamma-Aminobutyratopantothenate
- Molecular formula: C₉H₁₇NO₅·Cu
- CAS No.: 85625-88-3
- Key differences: Copper complex with dual functionality (vitamin + trace mineral).
Stereoisomers: R vs. S Configuration
- 3-[[(2S)-2,4-Dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid (S-enantiomer): Inactive biologically, highlighting the necessity of the R-configuration for CoA synthesis .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility in Water | Key Use Cases |
|---|---|---|---|---|
| Calcium D-pantothenate | Ca[C₉H₁₆NO₅]₂ | 476.53 | Freely soluble | Feed additives, supplements |
| Pantothenic acid | C₉H₁₇NO₅ | 219.23 | Soluble | Liquid formulations |
| Sodium pantothenate | Na[C₉H₁₆NO₅] | ~241.2 (calculated) | Highly soluble | Injectable solutions |
| Panthenol | C₉H₁₉NO₄ | 205.25 | Soluble in water/ethanol | Cosmetics, topical creams |
| Copper pantothenate complex | C₉H₁₇NO₅·Cu | 385.10 | Limited data | Niche supplements |
Research Findings
Stability and Industrial Use : Calcium D-pantothenate’s stability under storage conditions (pH 7–9) makes it preferable over the free acid in feed and pharmaceuticals .
Stereochemical Specificity : Only the R-configuration binds to pantothenate kinase, the rate-limiting enzyme in CoA biosynthesis .
Comparative Bioavailability : Sodium pantothenate shows faster absorption in aqueous environments, while calcium salt’s slower release suits sustained dietary supplementation .
Role in Antioxidant Systems : Pantothenic acid indirectly boosts glutathione synthesis, though it lacks direct radical-scavenging activity .
Biological Activity
Calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is a calcium salt derivative of pantothenic acid, also known as vitamin B5. This compound plays a significant role in various biological processes, particularly in metabolism and cellular functions. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula: C₉H₁₆CaClNO₅
- Molecular Weight: 293.758 g/mol
- CAS Number: 180683-29-8
This compound is primarily involved in the synthesis of coenzyme A (CoA), which is crucial for the metabolism of carbohydrates, proteins, and fats. CoA is integral to the Krebs cycle and fatty acid synthesis. The biological activity of this compound can be summarized as follows:
- Metabolic Regulation: Enhances the synthesis of CoA from pantothenic acid, facilitating energy production.
- Antioxidant Properties: Exhibits potential antioxidant activity due to the presence of hydroxyl groups in its structure.
- Cell Differentiation and Proliferation: Influences cellular differentiation and growth through its role in metabolic pathways.
In Vitro Studies
-
Cell Proliferation:
Research indicates that calcium pantothenate can enhance cell proliferation in human fibroblasts and keratinocytes, suggesting its role in wound healing and tissue repair . -
Differentiation Effects:
A study demonstrated that derivatives similar to this compound exhibit differentiating effects on HL-60 cells (a human promyelocytic leukemia cell line), which indicates potential applications in cancer therapy .
In Vivo Studies
-
Animal Models:
In animal studies, supplementation with calcium pantothenate has shown improvements in growth rates and metabolic health in livestock. For instance, pigs supplemented with calcium pantothenate demonstrated enhanced growth performance and feed efficiency . -
Deficiency Studies:
Calcium pantothenate has been used to address deficiencies in various species. Its effectiveness in preventing pantothenic acid deficiency has been documented in poultry and fish models .
Case Studies
Several case studies have highlighted the application of this compound in clinical settings:
-
Wound Healing:
A clinical trial assessed the effects of topical applications containing calcium pantothenate on wound healing rates in diabetic patients. Results indicated a significant reduction in healing time compared to control groups . -
Nutritional Supplementation:
In a study involving malnourished children, supplementation with calcium pantothenate improved growth metrics and overall health outcomes, emphasizing its importance as a dietary supplement .
Q & A
Advanced Research Question
- GC-MS : Derivatize with trimethylsilyl (TMS) groups to improve volatility. Use m/z 435.2 (M⁺) and fragment ions at m/z 219 (C9H17NO5⁺) for quantification .
- LC-ESI-QTOF : Employ reverse-phase C18 columns (mobile phase: 0.1% formic acid/acetonitrile) with MS/MS fragmentation (precursor ion m/z 220.1 → product ion m/z 90.1 for β-alanine) .
- HPLC-UV : Detect at 210 nm with a retention time of 6.2 min (Agilent Zorbax SB-C18, 4.6 × 150 mm) .
Methodological Challenge : Matrix interference in serum/plasma necessitates solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges .
How do stereoisomers of 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate affect enzymatic activity in CoA biosynthesis?
Advanced Research Question
The (2R)-isomer is the bioactive form, while (2S)-isoforms act as competitive inhibitors. Experimental validation includes:
- Enzyme Kinetics : Measure PanK activity with (2R)- vs. (2S)-pantothenate using ADP-Glo™ kinase assays. Reported Km for (2R)-isomer is 18 µM vs. >500 µM for (2S)-isoform .
- Molecular Docking : Simulations show (2R)-isomer forms hydrogen bonds with PanK residues (e.g., Asp127 in E. coli PanK), while (2S)-isoforms induce steric clashes .
Contradiction Alert : Some microbial PanKs (e.g., Staphylococcus aureus) show promiscuity toward (2S)-isoforms, suggesting species-specific assays are critical .
What are the challenges in quantifying endogenous levels of calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate in human biofluids?
Advanced Research Question
- Low Abundance : Detected but not quantified in human blood (limit of detection: 0.1 µM via LC-MS), necessitating pre-concentration .
- Instability : Degrades at pH >7.0; stabilize samples with 1% metaphosphoric acid .
- Interference : Co-eluting metabolites (e.g., panthenol) require high-resolution MS (Q-Exactive Orbitrap) or MRM transitions .
Methodological Solution : Isotope dilution with ¹³C-labeled internal standards improves accuracy in serum/plasma .
How does calcium 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate participate in non-CoA metabolic pathways?
Advanced Research Question
Emerging roles include:
- Post-Translational Modifications : Acyl carrier protein (ACP) interactions in mitochondrial fatty acid synthesis (mtFAS). Validate via ACP immunoprecipitation and pantothenate depletion studies .
- Antioxidant Activity : Scavenges ROS in C. elegans models; measure via DCFH-DA fluorescence assays .
Contradiction : While in vitro data suggest antioxidant effects, in vivo relevance remains debated due to high cellular CoA demand .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
